MLN-4760 - 305335-31-3

MLN-4760

Catalog Number: EVT-276483
CAS Number: 305335-31-3
Molecular Formula: C19H23Cl2N3O4
Molecular Weight: 428.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MLN-4760 is a L-histidine derivative that is L-histidine in which a hydrogen of the primary amino group is substituted by a (1S)-1-carboxy-3-methylbutyl group and the ring NH group is substituted by a 3,5-dichlorobenzyl group. It is a potent and selective human angiotensin-converting enzyme 2 (ACE2) inhibitor (IC50 = 0.44 nM) which was in clinical development for the treatment of ulcerative colitis. It has a role as an anti-inflammatory agent and an EC 3.4.17.23 (angiotensin-converting enzyme 2) inhibitor. It is a L-histidine derivative, a dichlorobenzene and a L-leucine derivative.
ORE1001 has been used in trials studying the treatment of Mild to Moderate Ulcerative Colitis. It is an ACE2 inhibitor.
Synthesis Analysis

The synthesis of MLN-4760 has been described in several publications, with methods primarily based on the procedures reported by Dales et al. in 2002. The synthesis involves multiple steps, including the use of (3,5-dichlorophenyl)methanol as a key starting material. The process typically employs automated flash chromatography for purification and high-performance liquid chromatography (HPLC) for analysis .

Technical Details

  1. Starting Materials: The synthesis begins with specific precursors that undergo various chemical transformations.
  2. Purification: Automated flash chromatography is used to separate diastereomers, yielding a racemic mixture with a ratio of approximately 75:25 for Isomer A and Isomer B.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance are utilized to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

The molecular structure of MLN-4760 can be represented by its empirical formula C19H23Cl2N3O4C_{19}H_{23}Cl_{2}N_{3}O_{4}. The compound features a complex arrangement that includes an imidazole ring and a carboxylic acid functional group.

Structure Data

  • Molecular Weight: Approximately 396.31 g/mol
  • Key Functional Groups: Imidazole, carboxylic acid
  • Isomers: The compound exists as a racemic mixture with distinct diastereomers .
Chemical Reactions Analysis

MLN-4760 undergoes various chemical reactions primarily related to its interaction with enzymes such as ACE2. The compound has been shown to inhibit enzyme activity effectively.

Technical Details

  1. Inhibition Mechanism: MLN-4760 binds to the active site of ACE2, preventing substrate access and thereby inhibiting enzyme function.
  2. Kinetic Studies: Studies indicate that MLN-4760 exhibits mixed-type inhibition, which can be quantified using Michaelis-Menten kinetics .
Mechanism of Action

The mechanism of action of MLN-4760 involves its binding affinity to ACE2, where it acts as a competitive inhibitor. This interaction alters the normal physiological functions mediated by ACE2.

Process Data

  • Binding Affinity: The IC₅₀ value for MLN-4760 against soluble human ACE2 is reported to be approximately 440 pM, indicating high potency .
  • Physiological Impact: By inhibiting ACE2, MLN-4760 may influence pathways involved in cardiovascular regulation and potentially affect viral entry mechanisms during infections like COVID-19.
Physical and Chemical Properties Analysis

MLN-4760 possesses several notable physical and chemical properties that are relevant for its applications in research.

Physical Properties

  • Appearance: White powder
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents

Chemical Properties

  • Stability: The compound shows stability under physiological conditions but requires careful handling due to its potent biological activity.
  • Purity: Commercial preparations typically have a purity level of ≥97% as determined by HPLC .
Applications

MLN-4760 has significant applications in scientific research:

  1. Biomedical Research: It is primarily used to study the role of ACE2 in various physiological processes and diseases.
  2. Viral Inhibition Studies: Given its function as an ACE2 inhibitor, MLN-4760 is utilized in research related to viral infections, particularly those involving coronaviruses.
  3. Radioligand Development: Recent studies have focused on developing radiofluorinated derivatives of MLN-4760 for positron emission tomography imaging, enhancing its utility in diagnostic applications .
Introduction to MLN-4760 in the Context of the Renin-Angiotensin System (RAS)

Role of ACE2 in RAS Homeostasis and Pathophysiological Implications

Angiotensin-converting enzyme 2 (ACE2) serves as a critical counter-regulatory component within the renin-angiotensin system (RAS), functioning as a membrane-bound metallopeptidase primarily expressed in cardiovascular, renal, and pulmonary tissues. Unlike the classical ACE-Ang II-AT1R axis that promotes vasoconstriction, inflammation, and fibrosis, ACE2 catalyzes the conversion of angiotensin II (Ang II) to angiotensin-(1-7) (Ang-(1-7)), which subsequently binds to the Mas receptor (MasR) proto-oncogene. This ACE2/Ang-(1-7)/MasR axis induces vasodilatory, anti-inflammatory, antioxidant, and antifibrotic effects essential for cardiovascular homeostasis [1] [2].

ACE2 exists in both transmembrane and soluble forms, with its enzymatic activity dependent on a zinc-binding motif (H374, H378, E402) and critical histidine residues (H345, H505) that stabilize substrate binding. The enzyme undergoes substrate-dependent hinge-bending movements between its two subdomains (I and II), transitioning between "open" (unbound) and "closed" (bound) conformations during catalytic cycles [4] [5]. Disruption of ACE2 function—whether through genetic deletion, enzymatic inhibition, or viral hijacking—shifts RAS balance toward pathological Ang II/AT1R signaling. This imbalance manifests as endothelial dysfunction, vascular inflammation, and end-organ damage, particularly in pre-existing conditions like hypertension [1] [6].

Table 1: Key Functional Domains of ACE2 Relevant to MLN-4760 Binding

Domain/ResidueFunctional RoleConformational State
Zinc-binding motif (H374, H378, E402)Catalytic activityClosed (active site accessible)
Histidine residues (H345, H505)Stabilization of enzyme-substrate complexTransition state
Subdomain IForms one side of catalytic cleftMoves toward Subdomain II during catalysis
Subdomain IIForms opposite side of catalytic cleftHinge movement during substrate binding
S1/S2 subunits (viral spike)Viral entry mechanismOpen conformation facilitates binding

MLN-4760 as a Selective ACE2 Inhibitor: Historical Development and Research Significance

MLN-4760 ((S,S)-2-{1-carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol4-yl]-ethylamino}-4-methylpentanoic acid) was developed in 2002 as the first potent and selective non-peptidic ACE2 inhibitor. It exhibits picomolar inhibitory activity (IC₅₀ = 0.44 nM against human ACE2) with remarkable selectivity (>5000-fold versus human ACE and carboxypeptidase A) [3] [4]. The inhibitor binds irreversibly to the enzymatic active site through coordination with the catalytic zinc ion and extensive hydrophobic interactions within the S1' and S2' subsites. This binding stabilizes ACE2 in a closed conformation, preventing the hinge-bending motion essential for substrate hydrolysis [4] [5].

MLN-4760's significance extends beyond enzymatic inhibition:

  • Molecular Probe: Serves as a gold standard for distinguishing ACE2-dependent versus independent pathways in experimental models [1] [6].
  • Structural Biology Tool: Co-crystallization with ACE2 revealed atomic-level details of the catalytic mechanism and conformational dynamics [3] [4].
  • PET Imaging Scaffold: Radiofluorinated derivatives ([¹⁸F]F-MLN-4760 and [¹⁸F]F-Aza-MLN-4760) enable non-invasive visualization of ACE2 expression dynamics. These tracers show specific accumulation in ACE2-rich tissues (kidneys, heart, lungs) in xenograft models, with [¹⁸F]F-MLN-4760 exhibiting superior binding affinity and radiochemical yield [3] [7].
  • Therapeutic Prototype: Informs the design of ACE2-targeted therapies for cardiovascular and infectious diseases despite not reaching clinical development itself [4] [9].

MLN-4760 in Modeling SARS-CoV-2-Induced ACE2 Dysregulation

The emergence of SARS-CoV-2 profoundly elevated MLN-4760's research utility. As the virus utilizes ACE2 as its primary entry receptor, MLN-4760 became a critical tool for modeling viral-induced ACE2 dysfunction without requiring biosafety containment. The spike protein's receptor-binding domain (RBD) attaches to the peptidase domain of ACE2, triggering internalization and potentially depleting functional ACE2 from cell surfaces [4] [10].

Molecular dynamics simulations reveal complex interactions between MLN-4760 and the ACE2-Spike interface:

  • MLN-4760 binding induces partial or complete opening of ACE2 subdomains, potentially altering the RBD binding interface [4] [8].
  • However, RBD binding to ACE2-MLN-4760 complexes displaces the inhibitor from the catalytic site, reverting ACE2 to its open conformation. This suggests MLN-4760 neither blocks nor enhances viral attachment under dynamic conditions [8].
  • Beyond viral entry, spike protein binding (S1 subunit) triggers endothelial inflammation via ACE2-dependent pathways independent of enzymatic inhibition. Recombinant S1 protein (rS1p) upregulates IL-6, MCP-1, ICAM-1, and PAI-1 in human endothelial cells—effects blocked by MLN-4760 pretreatment for specific mediators (ICAM-1, PAI-1) but not others (IL-6, MCP-1) [10].

Table 2: Research Applications of MLN-4760 in Experimental Systems

Application DomainExperimental ModelKey Findings
Cardiovascular PharmacologySpontaneously Hypertensive Rats (SHR)- Induces (pro)obesogenic effects - Reduces captopril efficacy - Impairs small artery function - Activates compensatory NO/H₂S signaling in aorta [1] [2]
NeuropharmacologyRat brain nerve terminals- Modulates GABA/glutamate uptake - Reduces exocytotic GABA release - Induces ROS generation (EBC-36032 analog) [9]
SARS-CoV-2 Entry MechanismsMolecular dynamics simulations- Alters ACE2 conformation but not RBD binding affinity - Displaced by RBD binding [4] [8]
Endothelial InflammationHuman endothelial cells- rS1p-induced ICAM-1/PAI-1 blocked by MLN-4760 - IL-6/MCP-1 increases unaffected by inhibition [10]
Molecular ImagingHEK-ACE2 xenografts- Specific accumulation in ACE2+ tissues - [¹⁸F]F-MLN-4760 superior to Aza-derivative [3] [7]

In hypertensive models (spontaneously hypertensive rats, SHRs), MLN-4760 administration recapitulates aspects of COVID-19-associated cardiovascular dysregulation:

  • Adiposity: Increases visceral fat/body weight ratio, correlating with reduced plasma Ang-(1-7) levels [1] [6].
  • Vascular Dysfunction: Impairs endothelium-dependent relaxation in mesenteric arteries while paradoxically enhancing compensatory MasR-NO-H₂S signaling pathways in the aorta [1] [2].
  • Cardiac Effects: Does not exacerbate hypertension but induces oxidative stress in brainstem regions, activating NRF2-mediated antioxidant responses [2].
  • Therapeutic Interactions: Diminishes the hypotensive response to ACE inhibitors (e.g., captopril) but does not abrogate the cardioprotective effects of H₂S-releasing ACE inhibitors like zofenopril [6].

Properties

CAS Number

305335-31-3

Product Name

MLN-4760

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid

Molecular Formula

C19H23Cl2N3O4

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C19H23Cl2N3O4/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28)/t16-,17-/m0/s1

InChI Key

NTCCRGGIJNDEAB-IRXDYDNUSA-N

SMILES

CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-(1-carboxy-2-(3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl)ethylamino)-4-methylpentanoic acid
GL 1001
GL-1001
GL1001
MLN 4760
MLN-4760
MLN4760

Canonical SMILES

CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.